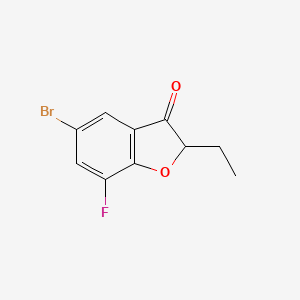

5-bromo-2-ethyl-7-fluorobenzofuran-3(2H)-one

Description

Properties

IUPAC Name |

5-bromo-2-ethyl-7-fluoro-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrFO2/c1-2-8-9(13)6-3-5(11)4-7(12)10(6)14-8/h3-4,8H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POJVWPXRIVRABG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(=O)C2=C(O1)C(=CC(=C2)Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-ethyl-7-fluorobenzofuran-3(2H)-one typically involves multi-step organic reactions. A common synthetic route might include:

Bromination: Introduction of the bromine atom to the benzofuran ring.

Ethylation: Addition of the ethyl group to the appropriate position on the benzofuran ring.

Fluorination: Introduction of the fluorine atom to the benzofuran ring.

Cyclization: Formation of the benzofuran ring structure.

Each step requires specific reagents and conditions, such as bromine for bromination, ethyl halides for ethylation, and fluorinating agents for fluorination. The cyclization step may involve the use of catalysts and specific temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and environmentally friendly solvents to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-bromo-2-ethyl-7-fluorobenzofuran-3(2H)-one can undergo various chemical reactions, including:

Oxidation: Conversion to more oxidized forms.

Reduction: Conversion to more reduced forms.

Substitution: Replacement of one substituent with another.

Coupling Reactions: Formation of new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions

Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Use of reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Use of nucleophiles or electrophiles under appropriate conditions.

Coupling Reactions: Use of palladium or nickel catalysts in the presence of ligands.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic properties, particularly as an inhibitor of specific biological pathways. Research indicates that benzofuran derivatives often display a range of biological activities, including anti-inflammatory and anticancer effects. For example, studies have shown that compounds similar to 5-bromo-2-ethyl-7-fluorobenzofuran-3(2H)-one can modulate inflammatory pathways, suggesting its utility in treating conditions like arthritis or other inflammatory diseases .

Research indicates that benzofuran derivatives exhibit various biological activities:

- Anticancer Activity: The compound's structure allows it to interact with proteins involved in cell growth regulation. For instance, it has been shown to inhibit cell growth in certain cancer cell lines with IC50 values indicating potent activity .

- Anti-inflammatory Effects: Interaction studies suggest that it may effectively modulate inflammatory pathways, which could lead to therapeutic applications in diseases characterized by excessive inflammation .

Chemical Synthesis

This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique halogen and ethyl substituents allow for diverse chemical transformations, including substitution reactions and synthesis of novel derivatives .

Case Study 1: Anticancer Properties

In a study focusing on benzofuran derivatives, compounds structurally related to this compound demonstrated significant inhibition of cancer cell proliferation. The study reported IC50 values indicating strong efficacy against various cancer cell lines, highlighting the compound's potential as a lead structure for new anticancer agents .

Case Study 2: Anti-inflammatory Activity

A research project evaluated the anti-inflammatory effects of several benzofuran derivatives, including this compound. The findings suggested that these compounds could effectively reduce inflammation markers in vitro, supporting their potential use in developing anti-inflammatory therapeutics .

Mechanism of Action

The mechanism of action of 5-bromo-2-ethyl-7-fluorobenzofuran-3(2H)-one would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. The presence of bromine, ethyl, and fluorine substituents may enhance its binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural differences among benzofuran derivatives lie in substituent type and position. Below is a comparative analysis:

Pharmacological Activities

Benzofuran derivatives exhibit diverse bioactivities:

- Antimicrobial/Antifungal : Compounds with sulfinyl groups (e.g., ) show enhanced activity due to improved membrane penetration .

- Antitumor : Halogenated derivatives (Br, F) often display cytotoxicity via DNA intercalation or enzyme inhibition .

- Antiviral : The planar benzofuran core may inhibit viral proteases .

Biological Activity

5-Bromo-2-ethyl-7-fluorobenzofuran-3(2H)-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a benzofuran core structure with bromine and fluorine substituents, which are known to enhance biological activity by influencing the compound's lipophilicity and receptor binding affinity. The presence of these halogens can also affect the compound's metabolic stability and bioavailability.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. The compound has been evaluated against various cancer cell lines, showing promising results in inhibiting cell proliferation.

Table 1: Anticancer Activity Against Different Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 7.17 | Induction of apoptosis via Bcl-2 family modulation |

| A549 | 2.93 | Inhibition of VEGFR-2 signaling pathway |

| H441 | 9.57 | Cell cycle arrest at G2/M phase |

The IC50 values indicate the concentration required to inhibit cell growth by 50%. Notably, the compound displayed superior activity against MCF-7 breast cancer cells and A549 lung cancer cells, suggesting its potential as a therapeutic agent in oncology.

The mechanisms through which this compound exerts its anticancer effects include:

-

Apoptosis Induction : The compound has been shown to upregulate pro-apoptotic proteins such as Bax while downregulating anti-apoptotic proteins like Bcl-2. This shift in protein expression leads to enhanced apoptosis in cancer cells.

- Bax/Bcl-2 Ratio : The Bax/Bcl-2 ratio increased significantly (159.56-fold), indicating a strong pro-apoptotic effect.

- Cell Cycle Arrest : Treatment with the compound resulted in a notable increase in cells arrested at the G2/M phase of the cell cycle, which is crucial for preventing tumor growth.

- VEGFR-2 Inhibition : The compound demonstrates inhibitory activity against VEGFR-2, a key receptor involved in tumor angiogenesis, with an IC50 value of 0.503 µM. This suggests that it may also hinder tumor growth by disrupting blood supply.

Case Studies

Several case studies have explored the efficacy of this compound in preclinical settings:

-

Study on MCF-7 Cells : A study reported that treatment with this compound resulted in significant apoptosis in MCF-7 cells, evidenced by increased caspase activity and altered mitochondrial membrane potential.

- Caspase Activation : Increased levels of caspase-3 and caspase-9 were observed post-treatment, confirming the induction of intrinsic apoptotic pathways.

- In Vivo Studies : Preliminary animal studies indicated that administration of the compound led to reduced tumor size in xenograft models, supporting its potential for further development as an anticancer drug.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-bromo-2-ethyl-7-fluorobenzofuran-3(2H)-one, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves halogenation and alkylation steps. For bromo-fluoro benzofuranones, electrophilic substitution (e.g., bromination using NBS in DMF) followed by Friedel-Crafts alkylation for the ethyl group is common . Solvent choice (e.g., hexafluoroisopropanol in ) can enhance regioselectivity. Reaction temperature (room temperature vs. reflux) and catalysts (e.g., DDQ for oxidation) critically affect yield and purity.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key peaks should researchers prioritize?

- Methodological Answer :

- ¹H/¹³C NMR : Look for deshielded protons near electronegative groups (Br, F). The ethyl group’s methylene protons appear as a quartet (δ ~2.5–3.5 ppm), while fluorine induces splitting in adjacent protons .

- IR : Strong C=O stretch near 1700 cm⁻¹; C-F and C-Br stretches at 1100–1200 cm⁻¹ and 600–700 cm⁻¹, respectively.

- HRMS : Confirm molecular ion [M+H]⁺ matching C₁₀H₉BrFO₂ (exact mass: 273.97 g/mol).

Q. How does the presence of bromine and fluorine substituents influence the compound’s stability during storage?

- Methodological Answer : Fluorine’s electron-withdrawing effect increases hydrolytic stability but may enhance photodegradation. Bromine’s steric bulk reduces reactivity toward nucleophiles. Store in dark, anhydrous conditions at –20°C to prevent dehalogenation or oxidation .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for bromo-fluoro benzofuran derivatives?

- Methodological Answer : Discrepancies in unit cell parameters (e.g., vs. 6) may arise from polymorphism or solvent inclusion. Validate via:

- Temperature-controlled XRD : Compare data collected at 173 K ( ) vs. 296 K ( ).

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., O–H⋯O hydrogen bonds in ) to explain packing differences .

- Data Table : Crystal Parameters of Related Compounds

| Compound | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Reference |

|---|---|---|---|---|---|---|---|---|

| 5-Bromo-2-(4-Fluorophenyl) | P1 | 7.53 | 9.81 | 10.91 | 106.6 | 92.6 | 109.5 | |

| 5-Bromo-3-ethylsulfinyl | P1 | 7.49 | 9.76 | 10.85 | 105.8 | 93.1 | 108.9 |

Q. What strategies optimize the compound’s bioactivity in structure-activity relationship (SAR) studies?

- Methodological Answer :

- Substituent Variation : Replace ethyl with methylsulfinyl ( ) to enhance antifungal activity. Fluorine’s position (para vs. meta) impacts electronic effects on the benzofuran core .

- Docking Studies : Use the crystal structure ( ) to model interactions with fungal CYP51 or viral proteases.

Q. How do solvent polarity and pH affect the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodological Answer :

- Polar aprotic solvents (DMF, THF) stabilize intermediates but may deactivate catalysts.

- pH 7–9 : Optimal for boronic acid coupling partners (e.g., ). Acidic conditions risk protodeboronation; basic conditions may hydrolyze the lactone ring .

Methodological Considerations for Data Interpretation

Q. When interpreting NMR spectra, how can researchers distinguish between rotational isomers in solution?

- Methodological Answer :

- VT-NMR : Variable-temperature NMR (e.g., –40°C to 80°C) collapses splitting caused by hindered rotation (e.g., ethyl group or sulfinyl conformers) .

- 2D NOESY : Identify spatial proximity between ethyl protons and aromatic fluorine to confirm preferred conformers.

Q. What computational methods validate experimental findings for this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.